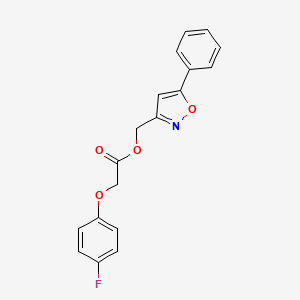

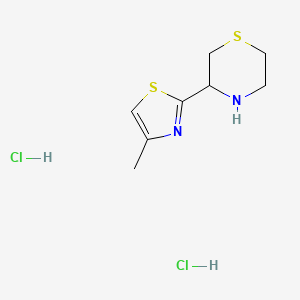

![molecular formula C26H30N6O4 B2486035 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide CAS No. 1113106-46-9](/img/structure/B2486035.png)

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide is a useful research compound. Its molecular formula is C26H30N6O4 and its molecular weight is 490.564. The purity is usually 95%.

BenchChem offers high-quality 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

One of the main goals in organic synthesis, especially for biologically active compounds, is to develop efficient and environmentally safe methods. Green Chemistry, a multifaceted field, addresses principles such as atom economy, solvent reduction, waste management, and energy efficiency . Our focus here will be on the synthesis and applications of 1,2,3-triazoles and 1,2,4-triazoles, both of which have significant pharmacological relevance.

a. Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: Compounds based on the 4-amino-1,2,3-triazole core have been investigated as potent IDO1 inhibitors in immuno-oncology research . IDO1 plays a crucial role in immune regulation, and inhibiting it can enhance antitumor immune responses.

b. Antifungal Agents: Certain 1,2,3-triazole derivatives exhibit antifungal activity. Researchers have explored their potential as novel antifungal agents, aiming to combat fungal infections effectively.

c. Bioconjugation and Click Chemistry: 1,2,3-triazoles are widely used in click chemistry reactions, particularly in bioconjugation. The copper-catalyzed Huisgen cycloaddition (CuAAC) between azides and alkynes is a well-known example . These reactions allow site-specific modification of biomolecules and drug delivery systems.

Future Directions

Mechanochemistry and ultrasound chemistry offer green alternatives for synthesizing both types of triazoles. Additionally, exploring the formal cycloreversion of 1,2,3-triazoles under mechanical forces could open up new avenues in biological systems .

Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. DOI: 10.3390/molecules26185667 Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. DOI: 10.3389/fchem.2022.891484

Mechanism of Action

Target of Action

Similar compounds with a triazolo-triazine backbone have been shown to interact with various biological targets .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as dna intercalation , and modulation of protein expression .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to cell survival and apoptosis .

Pharmacokinetics

Similar compounds with a triazolo-triazine backbone have been shown to possess high energy content and stability , which may influence their bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been shown to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .

Action Environment

The performance properties of similar nitrogen-rich compounds can be changed by careful choice of functional groups .

properties

IUPAC Name |

3-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O4/c1-16(2)14-27-22(33)12-13-30-24(35)19-9-5-6-11-21(19)32-25(30)29-31(26(32)36)15-23(34)28-20-10-7-8-17(3)18(20)4/h5-11,16H,12-15H2,1-4H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPZWLSJUGZZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC(=O)NCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2485956.png)

![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)

![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)

![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one](/img/structure/B2485966.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)

![tert-Butyl [4-(2-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2485972.png)